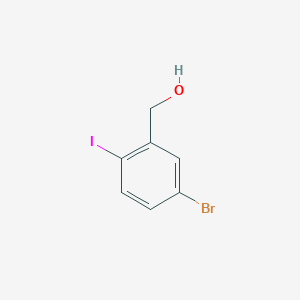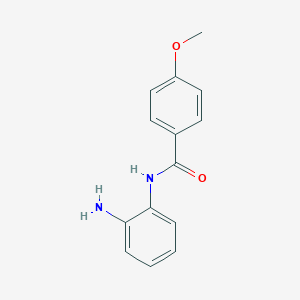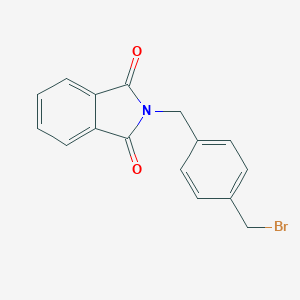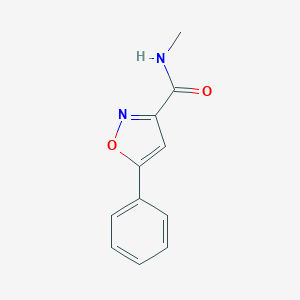
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid
Descripción general
Descripción
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
Synthesis Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Recent advances in the synthesis of benzimidazoles involve rearrangements of quinoxalines .Aplicaciones Científicas De Investigación
DNA Topoisomerase I Inhibition
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid and its derivatives demonstrate inhibitory effects on mammalian type I DNA topoisomerases. These enzymes play a crucial role in DNA replication and cellular processes, making this compound significant in cancer research and therapy. The study by Alpan, Gunes, and Topçu (2007) illustrates the synthesis of several 1H-benzimidazole derivatives, including those with chloro substituents, and their potent inhibitory activities on topoisomerase I (Alpan, Gunes, & Topçu, 2007).
Anticancer Properties
Compounds derived from this compound show promising antiproliferative and cytotoxic effects against various cancer cell lines, including lung and breast adenocarcinoma cells. Çevik et al. (2018) synthesized benzylidene hydrazide derivatives of this compound, demonstrating significant cytotoxic activities and inducing apoptosis in cancer cells (Çevik et al., 2018).
Corrosion Inhibition
Research indicates that benzimidazole derivatives, including those related to this compound, are effective corrosion inhibitors for metals. This is particularly relevant in acidic environments, where such compounds can significantly reduce the rate of metal corrosion. Rbaa et al. (2020) found that these compounds act as mixed-type inhibitors, offering high efficiency in protecting mild steel in HCl solutions (Rbaa et al., 2020).
Coordination Polymers and Luminescent Properties
Benzimidazole-based ligands, related to this compound, are utilized in creating coordination polymers with potential applications in materials science. Zhang et al. (2013) demonstrated the synthesis of isomorphous two-dimensional coordination polymers using a benzimidazole ligand, exhibiting luminescent properties suitable for various applications (Zhang, Ma, Liu, & Dong, 2013).
Antimicrobial Activity
Benzimidazole derivatives, including those based on this compound, have been explored for their antimicrobial properties. Studies have shown these compounds to be effective against a range of bacterial and fungal pathogens, making them potential candidates for new antimicrobial drugs. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, finding significant activity against various microbial strains (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFGXUUCPFNSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327449 | |
| Record name | 4-(5-chlorobenzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204514-08-9 | |
| Record name | 4-(5-chlorobenzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)
![2-[(4-Methoxyphenyl)Methyl]-BenzeneMethanol](/img/structure/B171498.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)



![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)



![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)

